2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group, a phenylpropyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an appropriate amine under amide bond-forming conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated with a phenylpropyl halide in the presence of a Lewis acid catalyst.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a methylthiol is reacted with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Materials Science: The unique electronic properties of the pyridine ring make this compound useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for use in agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyridine-3-carboxamide: Lacks the phenylpropyl group, which may result in different biological activity and physical properties.
N-(2-phenylpropyl)pyridine-3-carboxamide: Lacks the methylsulfanyl group, which may affect its electronic properties and reactivity.
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific electronic, steric, and chemical properties. This combination allows for a wide range of applications and makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-phenylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(13-7-4-3-5-8-13)11-18-15(19)14-9-6-10-17-16(14)20-2/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISSIHTYRBJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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